molecular formula C22H24 B1587402 1,3-Diphenyladamantane CAS No. 40189-21-7

1,3-Diphenyladamantane

Cat. No. B1587402
CAS RN: 40189-21-7
M. Wt: 288.4 g/mol
InChI Key: FLWCFYNNDXUQAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diphenyladamantane is a chemical compound with the molecular formula C22H24 . It is a derivative of adamantane, a type of diamondoid, which are cage-like, polycyclic hydrocarbons with the formula C10H16 .


Synthesis Analysis

The synthesis of 1,3-Diphenyladamantane involves the use of bidentate organic molecules with imidazole or benzimidazole moieties connected to a rigid 1,3-diphenyladamantane spacer . These molecules are unique building blocks that facilitate the assembly of supramolecular architectures in the solid state via metal-coordination .


Molecular Structure Analysis

The molecular structure of 1,3-Diphenyladamantane is determined by single-crystal X-ray analysis . The complexation of bidentate ligand-bearing imidazole moieties with cobalt(II) or cadmium(II) ions in methanol/chloroform produces complexes that show doubly-interpenetrated two-dimensional (2D) sheets . The molecular shape and bulkiness of the ligand design are crucial in the control of coordination polymers .


Chemical Reactions Analysis

The chemical reactions of 1,3-Diphenyladamantane involve the formation of coordination bonds between the cobalt or cadmium metal centers and the nitrogen atoms of the imidazole groups . The crystallization solutions were subjected to cold-spray ionization mass spectrometry (CSI-MS), and ion peaks derived from complexes with metal-ligand 1:2 and 1:1 were observed in complexation with ligands bearing the imidazole and benzimidazole moieties, respectively .

Scientific Research Applications

Molecular Engineering and Microstructure Formation

1,3-Diphenyladamantane and its analogues have been extensively studied for their ability to form ordered assemblies with unique properties. These assemblies possess mechanical, optical, piezoelectric, and semiconductive properties. Such structures find applications in energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion (Pellach et al., 2016).

Antimicrobial and Anticancer Activities

Diphenyl 1-(pyridin-3-yl)ethylphosphonates, a series derived from 1,3-diphenyladamantane, have demonstrated significant antimicrobial activities against various bacteria and fungi, as well as anticancer activities against liver carcinoma and breast adenocarcinoma cell lines (Abdel-megeed et al., 2012).

Therapeutic Applications in Medicine

Chalcone derivatives, including 1,3-diphenyl-2-propene-1-one, are recognized for their potential in therapeutic applications. These compounds exhibit pharmacological activities such as antiproliferative, antidiabetic, anti-infective, anti-inflammatory, antioxidant, antiaging, neuroprotective, and cardioprotective effects (Mahapatra et al., 2019).

Crystal Structure Analysis

The study of the crystal structure of 1,3-diphenyladamantane has provided insights into the orientation of phenyl rings in such compounds, influencing the understanding of molecular interactions and packing patterns (Tukada & Mochizuki, 2003).

Self-Assembly and Solvent Effects

Research on diphenylalanine peptides, including studies on their self-assembly in different solvents, has implications for biological and technological applications. This work helps in understanding how different solvents affect the structural properties of these peptides, leading to various nanostructures (Rissanou et al., 2013).

Synthesis and Applications of Metal Chalcone Complexes

Metal complexes containing chalcone and its derivatives are being studied for their unique coordination chemistry and potential pharmaceutical applications, including anticancer activity and selective cytotoxicity (Sulpizio et al., 2018).

Biological Synthesis Applications

The 1,3-dipolar cycloaddition of azomethine ylides, which involves 1,3-diphenyladamantane structures, is crucial for the synthesis of complex compounds with natural product scaffolds. This method is used extensively in chemical biology research for the synthesis of focused compound libraries inspired by natural products (Narayan et al., 2014).

Future Directions

The future directions of research on 1,3-Diphenyladamantane could involve further exploration of its unique properties and potential applications. The use of 1,3-Diphenyladamantane in the assembly of supramolecular architectures via metal-coordination is a promising area of study .

properties

IUPAC Name

1,3-diphenyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24/c1-3-7-19(8-4-1)21-12-17-11-18(13-21)15-22(14-17,16-21)20-9-5-2-6-10-20/h1-10,17-18H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWCFYNNDXUQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397658
Record name 1,3-diphenyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenyladamantane

CAS RN

40189-21-7
Record name 1,3-diphenyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diphenyladamantane
Reactant of Route 2
Reactant of Route 2
1,3-Diphenyladamantane
Reactant of Route 3
1,3-Diphenyladamantane
Reactant of Route 4
1,3-Diphenyladamantane
Reactant of Route 5
1,3-Diphenyladamantane
Reactant of Route 6
Reactant of Route 6
1,3-Diphenyladamantane

Citations

For This Compound
35
Citations
H Tukada, K Mochizuki - Journal of molecular structure, 2003 - Elsevier
The orientation of the two phenyl rings in α,ω-diphenylalkanes with rigid carbon skeletons is investigated through characterization of the crystal and molecular structures of 1,3-…
Number of citations: 7 www.sciencedirect.com
S Mori, Y Takeuchi, A Tanatani, H Kagechika… - Bioorganic & Medicinal …, 2015 - Elsevier
Nonsteroidal progesterone receptor (PR) full antagonists are needed as tools for elucidating the physiological functions of PR and as candidates for treatment of various diseases. We …
Number of citations: 8 www.sciencedirect.com
I Boldog, AB Lysenko, EB Rusanov… - … Section C: Crystal …, 2009 - scripts.iucr.org
In 1,3,5-triphenyladamantane, C28H28, (I), and 1,3,5,7-tetraphenyladamantane, C34H32, (II), the molecules possess symmetries 3 and \overline{4}, and are situated across threefold …
Number of citations: 15 scripts.iucr.org
R Ortiz - 1993 - search.proquest.com
Chapter 1. Facile arylation of adamantane (1) and diamantane (6) was accomplished. Arylation of adamantane gives 1-phenyladamantane (2), 1, 3-diphenyladamantane (3), 1, 3, 5-…
Number of citations: 2 search.proquest.com
GA Olah, R Krishnamurti, GKS Prakash - Synthesis, 1990 - thieme-connect.com
Preparation of 1, 3-difunctionalized adamantane derivatives from 7-methylenebicyclo [3.3. 1] nonane-3-one (1) in the presence of nucleophiles under Lewis acid catalysis is described. …
Number of citations: 10 www.thieme-connect.com
VR Reichert, LJ Mathias - Macromolecules, 1994 - ACS Publications
The goal of this and twosucceeding papers was to investigate the effects of rigid tetrahedral cores (such as adamantane) on the properties of aramid and poly (phenylene) dendrimers …
Number of citations: 106 pubs.acs.org
K Ohara, M Tominaga, H Masu, I Azumaya… - Analytical …, 2016 - jstage.jst.go.jp
Bidentate organic molecules with imidazole or benzimidazole moieties connected to a rigid 1, 3-diphenyladamantane spacer are simple and unique building blocks that facilitate the …
Number of citations: 4 www.jstage.jst.go.jp
YT Chern, HC Shiue - Macromolecular chemistry and physics, 1998 - Wiley Online Library
This work describes the synthesis of new adamantane‐based polyimides by reaction of 1,3‐bis(4‐aminophenyl)adamantane (4) with various aromatic tetracarboxylic dianhydrides (5). …
Number of citations: 53 onlinelibrary.wiley.com
W Kołodziejski, P Laszlo - Helvetica chimica acta, 1985 - Wiley Online Library
13 C‐NMR longitudinal relaxation rates are analysed with the Woessner equations: in CDCl 3 solution at room temperature, 1‐phenyladamantane has rotational diffusion coefficients R …
Number of citations: 2 onlinelibrary.wiley.com
H Tukada, K Mochizuki - Organic Letters, 2001 - ACS Publications
Di(phenylnitrene)s linked with trans-1,4-cyclohexylene (3) and 1,3-adamantylene (4) units were generated photochemically at cryogenic temperatures. The EPR spectra are attributed to …
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.